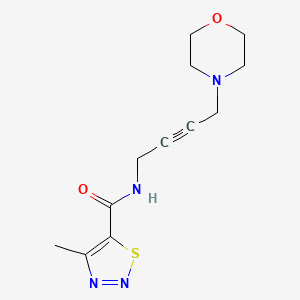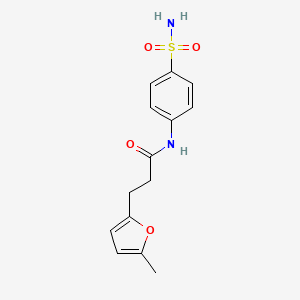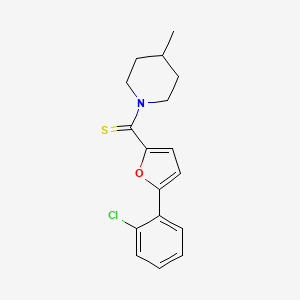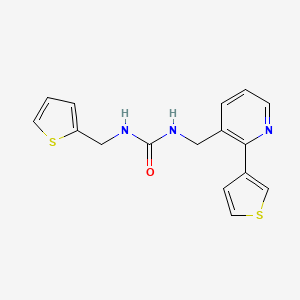
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the thiadiazole family and has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and pathways involved in inflammation and cancer. It has also been shown to modulate the immune system and enhance the production of certain cytokines.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria such as E. coli and S. aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has been shown to exhibit various properties that make it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide. One area of research is its potential as a therapeutic agent for various diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of research is its potential as a tool for studying various biological pathways and processes. Studies are needed to determine its mechanism of action and how it interacts with various enzymes and pathways. Additionally, there is a need for further research on the synthesis of this compound and the development of new methods for its preparation.
Métodos De Síntesis
The synthesis of 4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide has been achieved using different methods. One of the most commonly used methods involves the reaction of 4-morpholinobut-2-yn-1-amine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-morpholinobut-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide has been the subject of scientific research due to its potential applications in various fields. One of the main areas of research is its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methyl-N-(4-morpholin-4-ylbut-2-ynyl)thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-10-11(19-15-14-10)12(17)13-4-2-3-5-16-6-8-18-9-7-16/h4-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQBYJPYUPSUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)

![Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2792379.png)
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)
![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2792386.png)



![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
![4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2792395.png)